Product packaging for 3,5-Diethoxy-4-hydroxybenzaldehyde(Cat. No.:CAS No. 79459-15-7)

3,5-Diethoxy-4-hydroxybenzaldehyde

Cat. No.: B3057339
CAS No.: 79459-15-7
M. Wt: 210.23 g/mol
InChI Key: FVCJFTILMZRUER-UHFFFAOYSA-N
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Description

3,5-Diethoxy-4-hydroxybenzaldehyde is a substituted benzaldehyde derivative of significant interest in organic and medicinal chemistry research. This compound features a hydroxy group flanked by two ethoxy substituents on a benzaldehyde ring, a structure analogous to the naturally occurring Syringaldehyde (3,5-dimethoxy-4-hydroxybenzaldehyde) found in spruce and maple wood, as well as in aged spirits where it contributes to complex aromas . Compounds within this chemical class are frequently investigated as key synthetic intermediates or building blocks for the preparation of more complex molecules, including pharmaceutical candidates and functional materials. Researchers value this benzaldehyde derivative for its potential application in developing novel compounds, drawing parallels to the use of Syringaldehyde in chemical communication studies with insects . The electron-donating nature of the alkoxy and hydroxy groups influences the reactivity of the aromatic ring and the aldehyde functionality, making it amenable to various chemical transformations. As a fine chemical, it is typically supplied with high purity to ensure consistent performance in sensitive research applications. This compound is For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet and handle this compound with appropriate precautions in a laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14O4 B3057339 3,5-Diethoxy-4-hydroxybenzaldehyde CAS No. 79459-15-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-diethoxy-4-hydroxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c1-3-14-9-5-8(7-12)6-10(11(9)13)15-4-2/h5-7,13H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVCJFTILMZRUER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1O)OCC)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80620684
Record name 3,5-Diethoxy-4-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80620684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79459-15-7
Record name 3,5-Diethoxy-4-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80620684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3,5 Diethoxy 4 Hydroxybenzaldehyde

Catalytic Oxidation Routes

Catalytic oxidation presents a direct and efficient approach to introduce the aldehyde functionality onto a substituted phenolic ring. These methods often utilize transition metal catalysts to achieve high selectivity and yield.

Copper-Catalyzed Oxygenation of Substituted Phenols

The synthesis of substituted 4-hydroxybenzaldehydes can be achieved through the copper-mediated selective oxidation of appropriately substituted phenols. For the synthesis of 3,5-diethoxy-4-hydroxybenzaldehyde, a logical precursor would be a phenol (B47542) with ethoxy groups at the 2 and 6 positions, which is then oxidized. A parallel synthesis for 3,5-dimethyl-4-hydroxybenzaldehyde (B108906) involves the selective oxidation of 2,4,6-trimethylphenol. tandfonline.com In a similar vein, the synthesis of syringaldehyde (B56468), the dimethoxy analog, can be achieved through copper-catalyzed processes. erowid.org

A well-documented method for a related compound, 3,5-dimethyl-4-hydroxybenzaldehyde, utilizes a copper(II) chloride catalyst in the presence of potassium carbonate and hydrogen peroxide. tandfonline.com This approach has been shown to proceed smoothly without the need for additional complex ligands. tandfonline.com Another strategy involves the copper-catalyzed hydrolysis of a halogenated precursor. For instance, the synthesis of 3,4-dimethoxy-5-hydroxybenzaldehyde (B129565) involves a key step of copper-catalyzed hydrolysis of 5-bromovanillin. tandfonline.commdma.ch This suggests a potential route starting from a brominated 2,6-diethoxyphenol (B14373892) derivative.

Optimization of Reaction Parameters for Yield and Selectivity

The efficiency of catalytic oxidation reactions is highly dependent on the optimization of various parameters. Key variables that are often manipulated to maximize yield and selectivity include temperature, reaction time, and the molar ratios of reactants and catalysts. google.com

In the synthesis of 5,5'-methylenebis(salicylaldehyde), a study utilizing response surface methodology (RSM) demonstrated that adjusting temperature and reaction time significantly impacts the product yield. google.com For the copper-catalyzed synthesis of 3,5-dimethyl-4-hydroxybenzaldehyde from 2,4,6-trimethylphenol, the molar ratios of the copper catalyst, base (K₂CO₃), and oxidant (H₂O₂) were systematically examined to determine their effect on yield and product distribution. tandfonline.com A similar optimization process would be crucial for the synthesis of this compound to ensure an efficient conversion and minimize the formation of by-products.

Below is a representative data table illustrating the effect of reaction parameters on the yield of a substituted 4-hydroxybenzaldehyde, based on findings for analogous compounds.

Table 1: Illustrative Optimization of Reaction Conditions for the Synthesis of a Substituted 4-Hydroxybenzaldehyde This table is based on data for the synthesis of 5,5'-methylenebis(salicylaldehyde) and serves as a model for the optimization of this compound synthesis.

Parameter Range Studied Optimal Condition Effect on Yield
Temperature (°C) 40 - 80 80 Yield increases with temperature
Time (hours) 2 - 8 8 Yield increases with time

Mechanistic Investigations of Aromatic Methyl Group Oxyfunctionalization

Electrochemical methods have also been developed for the site-selective oxidation of methyl benzoheterocycles to aromatic acetals, which can then be hydrolyzed to the corresponding aldehydes. mdma.ch These methods avoid the use of chemical oxidants and transition-metal catalysts, offering a potentially greener synthetic route. mdma.ch Understanding these mechanisms is key to controlling the regioselectivity of the oxidation, which is crucial when multiple oxidizable sites are present on the substrate molecule.

Alternative Synthetic Pathways

Beyond catalytic oxidation, several other synthetic strategies can be employed to construct this compound. These often involve multi-step processes starting from more readily available precursors.

Etherification Reactions of Hydroxybenzaldehydes

One of the most straightforward conceptual routes to this compound is through the etherification of a precursor containing hydroxyl groups at the 3 and 5 positions. The logical starting material for this approach would be 3,5-dihydroxy-4-hydroxybenzaldehyde. This precursor would then be reacted with an ethylating agent, such as diethyl sulfate (B86663) or ethyl iodide, in the presence of a base to form the desired diethoxy product.

This strategy is analogous to the methylation of 3,5-dihydroxy-4-hydroxybenzaldehyde (syringaldehyde precursor) to produce syringaldehyde. The selective etherification of the hydroxyl groups at positions 3 and 5, while leaving the hydroxyl group at position 4 intact, is a key challenge in this approach and may require the use of protecting groups.

Multi-step Synthesis Approaches from Related Precursors

Complex organic molecules are often built through multi-step synthetic sequences. For this compound, a plausible multi-step synthesis could start from a more common precursor like vanillin (B372448) or even 4-hydroxybenzaldehyde. A representative synthesis for the analogous 3,4-dimethoxy-5-hydroxybenzaldehyde begins with vanillin, which undergoes bromination to yield 5-bromovanillin. mdma.ch This intermediate is then subjected to a copper-catalyzed hydrolysis to form 3-methoxy-4,5-dihydroxybenzaldehyde, followed by methylation to give the final product. tandfonline.commdma.ch

Adapting this for the diethoxy analog, one could envision a pathway starting from a suitably substituted precursor, followed by a series of reactions including halogenation, nucleophilic substitution with ethoxide, and potentially formylation via reactions such as the Vilsmeier-Haack wikipedia.orgijpcbs.comjk-sci.comcambridge.orgorganic-chemistry.org or Reimer-Tiemann reaction. wikipedia.orgunacademy.comscienceinfo.combyjus.comnumberanalytics.com The Vilsmeier-Haack reaction, for instance, is a powerful method for the formylation of electron-rich aromatic rings using a substituted formamide (B127407) and phosphorus oxychloride. wikipedia.orgijpcbs.comjk-sci.comcambridge.orgorganic-chemistry.org The Reimer-Tiemann reaction achieves ortho-formylation of phenols using chloroform (B151607) in a basic solution. wikipedia.orgunacademy.comscienceinfo.combyjus.comnumberanalytics.com

A patent for the preparation of 3,5-dimethoxy-4-alkoxy-benzaldehydes describes a process starting from 4-hydroxybenzaldehyde, which is brominated, then reacted with an alkali metal alcoholate in the presence of a metal complex to form syringaldehyde, which is then alkylated. google.com An analogous process using sodium ethoxide would be a viable route to this compound.

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
3,5-Dimethoxy-4-hydroxybenzaldehyde (Syringaldehyde)
3,5-Dimethyl-4-hydroxybenzaldehyde
2,4,6-Trimethylphenol
5,5'-Methylenebis(salicylaldehyde)
5-Bromovanillin
Vanillin
4-Hydroxybenzaldehyde
3,4-Dimethoxy-5-hydroxybenzaldehyde
2,6-Diethoxyphenol
Copper(II) chloride
Potassium carbonate
Hydrogen peroxide
3,5-Dihydroxy-4-hydroxybenzaldehyde
Diethyl sulfate
Ethyl iodide
3-Methoxy-4,5-dihydroxybenzaldehyde
Phosphorus oxychloride
Chloroform

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are being applied to revolutionize the synthesis of this compound and related compounds. These approaches prioritize the use of renewable feedstocks, less hazardous reagents, energy-efficient reaction conditions, and the minimization of waste. Key strategies include biocatalysis, the use of alternative energy sources like microwave and ultrasound, and the development of novel, greener catalytic systems.

Biocatalytic Routes: Harnessing Nature's Catalysts

Biocatalysis has emerged as a powerful tool in the green synthesis of aromatic aldehydes. Enzymes and whole-cell systems offer high selectivity and operate under mild conditions, significantly reducing the environmental impact of chemical processes.

One of the most promising biocatalytic approaches involves the use of enzymes like laccases. Laccases are multi-copper oxidases that can catalyze the oxidation of various phenolic compounds, including those derived from lignin (B12514952), a potential renewable source for aromatic aldehydes. nih.govmdpi.com Research has demonstrated the ability of laccases to mediate the synthesis of bioactive natural products and their analogues. nih.gov Specifically, laccase-mediator systems can be employed for the oxidation of activated alcohols to aldehydes. nih.gov

The biotransformation of ferulic acid, a compound abundant in agricultural waste, into vanillin and its analogs is another well-explored biocatalytic route. nih.govresearchgate.netnih.gov Strains of bacteria, such as Pseudomonas fluorescens and Burkholderia cenocepacia, have been identified that can convert ferulic acid into valuable aromatic aldehydes. nih.govspringerprofessional.de For instance, a mutant strain of P. fluorescens has been shown to effectively bioconvert ferulic acid into vanillic acid, a precursor to vanillin. nih.gov Similarly, B. cenocepacia has demonstrated the ability to transform ferulic acid to vanillin. springerprofessional.de These processes highlight the potential for producing this compound from renewable feedstocks through microbial fermentation.

Biocatalytic Method Biocatalyst Substrate Product Key Findings Reference
Enzymatic OxidationLaccasePhenolic CompoundsAromatic Aldehydes/QuinonesLaccases can catalyze the oxidation of phenolic substrates to corresponding quinones, which can be further reacted. nih.gov nih.gov
Whole-Cell BiotransformationPseudomonas fluorescens BF13-97 (mutant)Ferulic AcidVanillic AcidA stable mutant was developed for the preparative synthesis of vanillic acid from ferulic acid. nih.gov nih.gov
Whole-Cell BiotransformationBurkholderia cenocepacia VW2Ferulic AcidVanillin via Vanillic AcidThis strain can perform a single-step transformation of ferulic acid to vanillin. springerprofessional.de springerprofessional.de
Enzymatic ReductionCarboxylic Acid Reductases (CARs)Syringic AcidSyringaldehydeMycobacterium abscessus CAR showed high yield in converting syringic acid to syringaldehyde. researchgate.net researchgate.net

Microwave-Assisted Synthesis: Accelerating Reactions with Green Energy

Microwave-assisted synthesis has gained significant traction as a green chemistry technique due to its ability to dramatically reduce reaction times, increase product yields, and often enable solvent-free reactions. mdpi.comjocpr.com The conversion of essential oil allylbenzenes, such as eugenol (B1671780), into the corresponding aldehydes like vanillin has been successfully achieved using microwave irradiation. mdpi.com This process typically involves the isomerization of the allyl group followed by oxidative cleavage. mdpi.com

The synthesis of eugenol derivatives has also been explored using microwave heating, demonstrating improved product yields and enhanced reaction rates in a safe and convenient manner. jocpr.com These examples suggest that microwave-assisted methods could be effectively applied to the synthesis of this compound, potentially from a renewable precursor analogous to eugenol.

Microwave-Assisted Reaction Starting Material Product Reaction Time Yield Reference
Oxidation of EugenolEugenolVanillin<15 minutes (for key steps)Good mdpi.com
Synthesis of Eugenol DerivativesEugenol and Aromatic Acid ChloridesEugenol Esters2-3 minutesHigh jocpr.com

Sonochemistry: The Power of Ultrasound in Synthesis

Ultrasound-assisted synthesis, or sonochemistry, is another energy-efficient method that can enhance chemical reactivity. The physical phenomenon of acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid, creates localized hot spots with extremely high temperatures and pressures, accelerating reaction rates. nih.govumb.edu

This technique has been successfully applied to the synthesis of various heterocyclic compounds from aromatic aldehydes with improved yields and shorter reaction times compared to silent conditions. nih.gov For instance, the synthesis of N-(4-arylthiazol-2-yl)hydrazones from aromatic aldehydes under ultrasonic irradiation resulted in yields of 86% to 95%. nih.gov Furthermore, the regeneration of aldehydes from oximes has been shown to be efficient under ultrasound irradiation. nih.gov These findings indicate the potential of sonochemistry to be a valuable green tool for the synthesis of this compound.

Ultrasound-Assisted Reaction Reactants Product Key Advantage Yield Reference
Synthesis of N-(4-arylthiazol-2-yl)hydrazonesAromatic Aldehydes, Hydrazine (B178648) DerivativesN-(4-arylthiazol-2-yl)hydrazonesShorter reaction times and better yields than silent conditions.86-95% nih.gov
Regeneration of AldehydesOximesAldehydesShort reaction times and mild conditions.Good nih.gov

Innovative Catalytic Systems: Designing for Sustainability

The development of novel and greener catalytic systems is at the forefront of sustainable chemical synthesis. For the production of syringaldehyde, a close analog of this compound, perovskite-type oxides have been investigated as catalysts for the oxidation of lignin. acs.orgnih.gov In one study, a LaFe₀.₂Cu₀.₈O₃ catalyst supported on a theta ring was used for the oxidation of dealkali lignin, achieving a syringaldehyde yield of 10.00% under optimized conditions. acs.orgnih.gov A key advantage of this catalyst is its high activity and recyclability. acs.orgnih.gov

The use of vanadium-based catalysts in combination with hydrogen peroxide as a green oxidant has also been explored for the selective synthesis of vanillin from lignin or ferulic acid. youtube.com This process is advantageous as it uses a cost-effective catalyst and produces water as the only byproduct. youtube.com Such catalytic systems offer a promising avenue for the environmentally friendly production of this compound.

Catalytic System Catalyst Substrate Product Yield Key Features Reference
Lignin OxidationLaFe₀.₂Cu₀.₈O₃ on theta ringDealkali LigninSyringaldehyde10.00%Recyclable catalyst, high activity. acs.orgnih.gov
Lignin/Ferulic Acid OxidationVanadium-based catalystLignin or Ferulic AcidVanillinSelectiveUses H₂O₂ as a green oxidant, cost-effective catalyst. youtube.com

Advanced Spectroscopic and Analytical Characterization of 3,5 Diethoxy 4 Hydroxybenzaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Proton NMR (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy of 3,5-Diethoxy-4-hydroxybenzaldehyde reveals distinct signals corresponding to the different types of protons present in the molecule. The aldehydic proton characteristically appears at a downfield chemical shift, typically around 9.8 ppm, due to the strong deshielding effect of the carbonyl group. The aromatic protons, situated on the benzene (B151609) ring, are observed as a singlet at approximately 7.0-7.2 ppm. The ethoxy groups give rise to a quartet at around 4.1 ppm for the methylene (B1212753) (-CH2-) protons and a triplet at about 1.4 ppm for the methyl (-CH3) protons, indicative of their coupling. The hydroxyl proton signal is often broad and can appear over a wide range of chemical shifts, sometimes observed around 5.8 ppm.

Table 1: ¹H NMR Chemical Shift Data for this compound

Proton Type Chemical Shift (δ, ppm) Multiplicity Integration
Aldehydic-H~9.8Singlet1H
Aromatic-H~7.0-7.2Singlet2H
-OCH2CH3~4.1Quartet4H
-OCH2CH3~1.4Triplet6H
-OH~5.8Singlet (broad)1H

Carbon-13 NMR (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of the molecule. The aldehydic carbon is the most downfield signal, appearing around 191 ppm. The aromatic carbons show distinct signals: the carbon bearing the aldehyde group (C-1) is found around 130 ppm, the carbons bearing the ethoxy groups (C-3 and C-5) are at approximately 148 ppm, the carbon with the hydroxyl group (C-4) is at about 140 ppm, and the carbons at positions 2 and 6 are observed around 108 ppm. The methylene carbons of the ethoxy groups resonate at approximately 65 ppm, while the methyl carbons are found at about 15 ppm.

Table 2: ¹³C NMR Chemical Shift Data for this compound

Carbon Atom Chemical Shift (δ, ppm)
C=O (Aldehyde)~191
C-3, C-5~148
C-4~140
C-1~130
C-2, C-6~108
-OCH2CH3~65
-OCH2CH3~15

Two-Dimensional NMR Techniques for Structural Confirmation (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques provide further confirmation of the structure by showing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. sdsu.edu In this compound, a cross-peak would be observed between the methylene protons (~4.1 ppm) and the methyl protons (~1.4 ppm) of the ethoxy groups, confirming their connectivity. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. columbia.edu It would show a correlation between the aromatic protons at ~7.1 ppm and the aromatic carbons at ~108 ppm (C-2, C-6). Similarly, it would link the methylene protons at ~4.1 ppm to the methylene carbons at ~65 ppm, and the methyl protons at ~1.4 ppm to the methyl carbons at ~15 ppm. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular structure. columbia.edu Key HMBC correlations for this compound would include:

The aldehydic proton (~9.8 ppm) showing correlations to the aromatic carbons C-1 (~130 ppm) and C-2/C-6 (~108 ppm).

The aromatic protons (~7.1 ppm) correlating with the carbons of the ethoxy groups (C-3/C-5 at ~148 ppm and C-4 at ~140 ppm) and the aldehydic carbon (~191 ppm).

The methylene protons of the ethoxy groups (~4.1 ppm) showing a correlation to the aromatic carbons they are attached to (C-3/C-5 at ~148 ppm).

Mass Spectrometry (MS) for Molecular Structure Elucidation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight and providing information about the structure of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental composition. For this compound (C11H14O3), the expected exact mass would be calculated and compared to the experimentally determined value to confirm the molecular formula.

Fragmentation Pathway Analysis

In mass spectrometry, molecules are often fragmented into smaller, characteristic ions. Analyzing these fragmentation patterns can provide valuable structural information. For aldehydes, common fragmentation pathways include the loss of a hydrogen atom or the entire formyl group (-CHO). libretexts.org A common fragmentation pattern for benzaldehydes involves the loss of the formyl radical (CHO), leading to a stable phenyl cation. For this compound, the molecular ion peak [M]+ would be observed. Subsequent fragmentation could involve the loss of an ethyl group (-CH2CH3) from one of the ethoxy substituents, or the loss of the entire ethoxy group. Further fragmentation of the aromatic ring can also occur, leading to a series of smaller fragment ions that are characteristic of the substituted benzene ring.

Table 3: Predicted Major Fragments in the Mass Spectrum of this compound

m/z Value Proposed Fragment Description
194[C11H14O3]+Molecular Ion
165[M - C2H5]+Loss of an ethyl group
149[M - OC2H5]+Loss of an ethoxy group
121[M - OC2H5 - CO]+Subsequent loss of carbon monoxide

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. For this compound, the IR spectrum reveals characteristic absorption bands that correspond to its specific structural features.

The presence of a hydroxyl (-OH) group is typically indicated by a broad absorption band in the region of 3400-3200 cm⁻¹. The stretching vibration of the aldehydic carbon-hydrogen (C-H) bond is expected to appear as a distinct peak around 2850-2750 cm⁻¹. The carbonyl (C=O) stretching vibration of the aldehyde group gives rise to a strong absorption band in the range of 1700-1680 cm⁻¹.

Furthermore, the aromatic ring gives characteristic C=C stretching vibrations between 1600 and 1450 cm⁻¹. The C-O stretching vibrations from the ethoxy groups and the phenolic hydroxyl group are expected in the 1300-1000 cm⁻¹ region. The presence of C-H bonds in the ethyl groups will also contribute to the spectrum with stretching and bending vibrations.

A related compound, 3,5-di-tert-butyl-4-hydroxybenzaldehyde, shows a characteristic aldehyde carbonyl peak at 1682 cm⁻¹ in toluene. chemwhat.com While not identical, this provides a reference point for the expected carbonyl frequency in a similarly substituted benzaldehyde (B42025). For comparison, the IR spectrum of 3-hydroxybenzaldehyde (B18108) exhibits peaks at 2852, 2924, and 2960 cm⁻¹ which are associated with CH2 and CH3 groups, and a broad peak around 3400 cm⁻¹ for the OH group. researchgate.net

Interactive Table: Expected IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Hydroxyl (-OH)O-H Stretch3400-3200 (broad)
Aldehyde (C-H)C-H Stretch2850-2750
Aldehyde (C=O)C=O Stretch1700-1680
Aromatic RingC=C Stretch1600-1450
Ether/Phenol (B47542) (C-O)C-O Stretch1300-1000

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule by measuring its absorption of UV or visible light. The spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions associated with the aromatic ring and the carbonyl group.

The benzaldehyde moiety, with its conjugated system of the aromatic ring and the carbonyl group, is the primary chromophore. The substitution pattern on the benzene ring, including the hydroxyl and ethoxy groups, influences the position and intensity of the absorption maxima (λ_max). These auxochromic groups, particularly the hydroxyl group, can cause a bathochromic (red) shift in the absorption bands.

For instance, p-hydroxybenzaldehyde in ethanol (B145695) exhibits an absorption maximum at 284 nm. chemwhat.com In a more alkaline solution like aqueous NaOH, this shifts to 240 nm and 330 nm. chemwhat.com Similarly, 4-nitrobenzaldehyde (B150856) derivatives show absorption bands around 310 nm, confirming the presence of the aldehyde group. researchgate.net The specific λ_max values for this compound would be influenced by the electronic effects of the two ethoxy groups and the hydroxyl group on the benzene ring.

Interactive Table: Expected UV-Vis Absorption Maxima for this compound

SolventElectronic TransitionExpected λ_max (nm)
Ethanolπ → π~280-300
n → π~320-350
Hexaneπ → π~270-290
n → π~310-340

Chromatographic Methods for Purity Assessment and Quantification

Chromatographic techniques are indispensable for separating, identifying, and quantifying the components of a mixture. For this compound, various chromatographic methods are employed to ensure its purity and determine its concentration in different matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. However, compounds with polar functional groups like the hydroxyl and aldehyde groups in this compound can exhibit poor chromatographic behavior. To overcome this, derivatization is often employed to increase volatility and thermal stability. nih.gov

Common derivatization strategies include silylation, which converts the polar -OH group into a less polar trimethylsilyl (B98337) (TMS) ether. Another approach is methylation. researchgate.net For aldehydes, derivatization with reagents like o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (B1194010) (PFBHA) can form stable oximes that are amenable to GC analysis. researchgate.net The mass spectrometer then provides fragmentation patterns that are unique to the derivatized compound, allowing for its unequivocal identification and quantification. The use of an internal standard is crucial for accurate quantification in GC-MS analysis. nih.gov

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of a broad range of compounds, including those that are not suitable for GC-MS. For this compound, a reversed-phase HPLC method is typically developed. researchgate.net

This involves a nonpolar stationary phase, such as a C18 column, and a polar mobile phase. The mobile phase often consists of a mixture of water or a buffer and an organic modifier like acetonitrile (B52724) or methanol. researchgate.netnih.gov The composition of the mobile phase can be optimized to achieve good separation of the target compound from any impurities. Detection is commonly performed using a UV detector set at the λ_max of the compound. researchgate.net Method validation according to ICH guidelines ensures the linearity, precision, accuracy, and robustness of the developed HPLC method. pharmascholars.com

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a highly sensitive and selective technique, particularly for the analysis of carbohydrates and other polar compounds that can be ionized at high pH. thermofisher.comnih.gov While primarily used for sugars, its application can be extended to other hydroxylated compounds. researchgate.netthermofisher.com

In HPAEC, the separation is based on the interaction of the ionized analyte with a strong anion-exchange stationary phase. A high pH eluent, typically sodium hydroxide, is used to deprotonate the hydroxyl group of this compound, creating an anion that can be retained by the column. Pulsed Amperometric Detection (PAD) offers direct and highly sensitive detection of the analyte by measuring the current generated from its oxidation at the surface of a gold electrode. thermofisher.com This method avoids the need for derivatization.

X-ray Crystallography for Solid-State Structure Determination and Crystal Packing

The process involves growing a single crystal of the compound, which is then irradiated with X-rays. The diffraction pattern produced is used to calculate the electron density map of the molecule, from which the atomic positions can be determined. For a related compound, 2,4'-dihydroxy-3,3'-dimethoxy-5'-methylstilbene, X-ray crystallography was used to determine its E form's crystal structure. researchgate.net Similarly, the crystal structure of 3,5-dimethoxybenzaldehyde (B42067) has been reported, showing a nearly planar molecule. researchgate.net

The crystal packing, which describes how the molecules are arranged in the crystal lattice, is also revealed. This includes information about intermolecular interactions such as hydrogen bonding, which is expected to be significant for this compound due to its hydroxyl group. These interactions play a crucial role in determining the physical properties of the solid, such as its melting point and solubility.

Chemical Reactivity and Derivatization of 3,5 Diethoxy 4 Hydroxybenzaldehyde

Reactions at the Aldehyde Functional Group

The aldehyde group is a key site for nucleophilic addition and condensation reactions, allowing for the extension of the molecule's carbon skeleton and the introduction of new functionalities.

The carbonyl carbon of the aldehyde group is electrophilic and readily reacts with primary amines and their derivatives, such as hydrazines and hydrazides, in condensation reactions. These reactions typically involve the initial formation of a hemiaminal intermediate, which then dehydrates to form a stable carbon-nitrogen double bond (C=N), also known as an imine or azomethine group. researchgate.netsemanticscholar.org

When the nucleophile is a hydrazine (B178648) or a substituted hydrazide, the resulting product is a hydrazone. For instance, the reaction of 3,5-dimethoxy-4-hydroxybenzaldehyde with various substituted benzoic acid hydrazides has been shown to produce a series of benzoyl hydrazone derivatives. nih.govtubitak.gov.tr This reaction is typically carried out by refluxing the aldehyde and the hydrazide in a suitable solvent like acetonitrile (B52724) for several hours. nih.gov The formation of the hydrazone is confirmed by the appearance of a characteristic signal for the azomethine proton (-CH=N-) in ¹H NMR spectroscopy. semanticscholar.org

These condensation reactions are fundamental in the synthesis of Schiff bases, which are compounds containing an azomethine group. researchgate.net Schiff bases are widely studied for their ability to form stable complexes with metal ions. nih.govresearchgate.net

Table 1: Examples of Condensation Reactions with Syringaldehyde (B56468)

Reactant 1 Reactant 2 Product Type Reaction Conditions Reference
3,5-Dimethoxy-4-hydroxybenzaldehyde Substituted Benzoic Acid Hydrazide Benzoyl Hydrazone Acetonitrile, Reflux, 6h nih.gov

The aldehyde group can be readily reduced to a primary alcohol. A common and selective reagent for this transformation is sodium borohydride (B1222165) (NaBH₄). masterorganicchemistry.com This reagent is mild enough that it typically does not affect other functional groups like esters or the aromatic ring. The reaction involves the transfer of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon. masterorganicchemistry.com Studies on the detoxification of biomass hydrolysates have demonstrated that NaBH₄ effectively reduces syringaldehyde to its corresponding alcohol, syringenin (4-hydroxy-3,5-dimethoxyphenyl)methanol), with efficiencies around 69.3% in some experiments. researchgate.netnih.gov

Furthermore, the aldehyde can be converted into an amine through a process called reductive amination. wikipedia.orgmasterorganicchemistry.com This one-pot reaction involves the condensation of the aldehyde with an amine (primary or secondary) to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine. wikipedia.orgsigmaaldrich.com Common reducing agents for this process include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are selective for the imine over the starting aldehyde. masterorganicchemistry.comcommonorganicchemistry.com This method provides a controlled way to form new carbon-nitrogen bonds. masterorganicchemistry.com

The aldehyde functional group can be oxidized to a carboxylic acid. Various oxidizing agents can accomplish this transformation. Studies on the atmospheric oxidation of phenolic aldehydes have shown that syringaldehyde is converted to syringic acid (4-hydroxy-3,5-dimethoxybenzoic acid). nih.govnih.gov This oxidation can be initiated by common atmospheric oxidants like ozone (O₃) or hydroxyl radicals (HO•). nih.govnih.gov The reaction proceeds with the loss of the aldehyde chromophore, which can be monitored by UV-Vis spectroscopy. nih.gov In laboratory settings, other reagents like potassium permanganate (B83412) (KMnO₄) or silver oxide (Ag₂O) are also effective for oxidizing aromatic aldehydes to their corresponding carboxylic acids.

Table 2: Oxidation of Syringaldehyde

Starting Material Oxidant Product Context Reference
Syringaldehyde Ozone (O₃) Syringic Acid Atmospheric Chemistry Simulation nih.gov

Reactions at the Phenolic Hydroxyl Group

The phenolic hydroxyl group is acidic and can be deprotonated to form a phenoxide ion. This nucleophilic oxygen is a key site for alkylation, acylation, and coordination to metal ions.

The hydroxyl group can be readily alkylated to form an ether. This reaction, known as the Williamson ether synthesis, typically involves deprotonating the phenol (B47542) with a base (e.g., potassium carbonate, K₂CO₃) to form the phenoxide, which then acts as a nucleophile to attack an alkyl halide (e.g., dimethyl sulfate (B86663), ethyl bromide). Research has demonstrated the methylation of the phenolic hydroxyl group of syringaldehyde using dimethyl sulfate and K₂CO₃ in acetone (B3395972) to yield 3,4,5-trimethoxybenzaldehyde. mdma.ch Similarly, 3,5-diethoxy-4-hydroxybenzaldehyde could be further etherified at the 4-position using various alkylating agents.

Acylation involves the reaction of the phenolic hydroxyl group with an acylating agent, such as an acid chloride or an acid anhydride, in the presence of a base (e.g., pyridine) to form an ester. This reaction is a common method for protecting the hydroxyl group or for synthesizing ester derivatives. While specific examples for this compound are not prominent, the general reactivity of phenols towards acylation is a well-established principle in organic chemistry.

While this compound itself can coordinate to metal ions, it is more commonly used as a precursor to synthesize more elaborate chelating ligands, particularly Schiff bases. nih.govijcrr.com As described in section 4.1.1, the aldehyde readily condenses with primary amines. If the amine contains another donor atom, a multidentate ligand is formed.

The resulting Schiff base ligand, which contains the phenolic hydroxyl group and the imine nitrogen, can then chelate to a transition metal ion (e.g., Cu(II), Ni(II), Co(II), Zn(II)). researchgate.netniscpr.res.in The phenolic proton is typically lost upon coordination, and the metal ion binds to the phenoxide oxygen and the imine nitrogen, forming a stable chelate ring. semanticscholar.org These complexes have diverse structural features and are widely studied in coordination chemistry. researchgate.netijcrr.com The coordination geometry (e.g., octahedral, square-planar) depends on the metal ion and the stoichiometry of the ligand. researchgate.net

Table 3: Chemical Compounds Mentioned

Compound Name Other Names Molecular Formula
This compound - C₁₁H₁₄O₄
3,5-Dimethoxy-4-hydroxybenzaldehyde Syringaldehyde C₉H₁₀O₄
Hydrazone - Varies
Schiff Base Imine, Azomethine Varies
(4-Hydroxy-3,5-dimethoxyphenyl)methanol Syringenin C₉H₁₂O₄
Reductive Amination Product - Varies
4-Hydroxy-3,5-dimethoxybenzoic acid Syringic Acid C₉H₁₀O₅
3,4,5-Trimethoxybenzaldehyde - C₁₀H₁₂O₄
Potassium Carbonate - K₂CO₃
Dimethyl Sulfate - C₂H₆O₄S
Sodium Borohydride - NaBH₄
Sodium Cyanoborohydride - NaBH₃CN
Sodium Triacetoxyborohydride - C₆H₁₀BNaO₆

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

The benzene ring of this compound is highly activated towards electrophilic aromatic substitution (EAS) due to the strong electron-donating effects of the hydroxyl and diethoxy groups. These groups direct incoming electrophiles to the ortho and para positions. However, in this specific molecule, the positions ortho to the hydroxyl group (C2 and C6) are already substituted with ethoxy groups, and the position para to the hydroxyl group is occupied by the aldehyde. This leaves the positions meta to the hydroxyl group (and ortho to the aldehyde group) as the primary sites for substitution, although the reaction is still heavily influenced by the activating groups.

Common electrophilic aromatic substitution reactions include halogenation, nitration, and formylation.

Halogenation: The reaction of this compound with halogens, such as bromine or chlorine, leads to the substitution of hydrogen atoms on the aromatic ring. For instance, the bromination of the closely related syringaldehyde (3,5-dimethoxy-4-hydroxybenzaldehyde) is a known reaction. Due to the strong activation of the ring, these reactions can often proceed under mild conditions.

Nitration: The introduction of a nitro group (–NO2) onto the aromatic ring can be achieved using nitrating agents like nitric acid, often in the presence of a catalyst like sulfuric acid. The strong activating effect of the hydroxyl and ethoxy groups facilitates this reaction.

Mannich Reaction: This reaction involves the aminoalkylation of an acidic proton. While often associated with ketones and aldehydes, the Mannich reaction can also occur on electron-rich aromatic compounds like phenols. libretexts.orgwikipedia.orgmdma.chscispace.comlibretexts.org In the context of this compound, this would introduce an aminomethyl group onto the aromatic ring.

Reaction TypeReagents and ConditionsProduct
Halogenation (Bromination) Br2, solvent3-Bromo-5-ethoxy-4-hydroxybenzaldehyde derivative
Nitration HNO3, H2SO43-Ethoxy-4-hydroxy-5-nitrobenzaldehyde derivative
Mannich Reaction Formaldehyde, secondary amine (e.g., dimethylamine), acid catalyst2-(Dimethylaminomethyl)-3,5-diethoxy-4-hydroxybenzaldehyde

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNA) on the benzene ring of this compound itself is not facile, as the ring is electron-rich and lacks a good leaving group in an activated position. wikipedia.org However, if the ring is first modified to contain a suitable leaving group, such as a halogen, in a position activated by electron-withdrawing groups, NAS can occur.

A relevant example is the synthesis of syringaldehyde from 5-iodovanillin, where an iodine atom is substituted by a methoxy (B1213986) group. researchgate.net This type of reaction, often requiring a copper catalyst, is known as the Ullmann condensation. wikipedia.org A similar strategy could be employed starting from a halogenated derivative of this compound. For the reaction to proceed, the aryl halide needs to be activated towards nucleophilic attack. wikipedia.org

Ullmann Condensation: This reaction allows for the formation of aryl ethers, aryl thioethers, and aryl amines from aryl halides, using copper as a catalyst. For example, a 3-iodo-5-ethoxy-4-hydroxybenzaldehyde derivative could react with an alkoxide to introduce a second ethoxy group or another alkoxy substituent. The reaction often requires high temperatures. wikipedia.orgorganic-chemistry.org

Reaction TypeSubstrateReagents and ConditionsProduct
Ullmann-type Ether Synthesis 3-Iodo-5-ethoxy-4-hydroxybenzaldehydeSodium ethoxide, Cu catalyst, high temperatureThis compound
Goldberg Reaction (Amination) 3-Bromo-5-ethoxy-4-hydroxybenzaldehydeAmine (e.g., aniline), K3PO4, CuI, ligand (e.g., phenanthroline)3-Amino-5-ethoxy-4-hydroxybenzaldehyde derivative

Cross-Coupling Reactions for Extended Molecular Architectures

Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures from simpler precursors. wikipedia.org To utilize this compound in such reactions, it typically needs to be functionalized with a group suitable for cross-coupling, such as a halide or a triflate.

Suzuki-Miyaura Coupling: This versatile palladium-catalyzed reaction couples an organoboron compound with an organohalide or triflate. nih.govd-nb.info The phenolic hydroxyl group of this compound can be converted to a triflate (–OTf), which is an excellent leaving group for Suzuki coupling. This allows for the introduction of various aryl, heteroaryl, or vinyl groups at the C4 position. Alternatively, halogenation of the ring at an available position would also provide a handle for Suzuki coupling.

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide (or triflate) with an alkene. libretexts.orgorganic-chemistry.orgyoutube.com A halogenated derivative of this compound could be coupled with various alkenes to introduce unsaturated side chains.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. libretexts.orgwikipedia.orgorganic-chemistry.org A halogenated this compound could be used to introduce alkynyl moieties, significantly extending the molecular framework.

A recent study has also demonstrated the self-cross-linking of the related syringaldehyde by activating the methoxy groups, indicating the potential for novel polymerizations based on this molecular scaffold. acs.org

Reaction TypeSubstrate DerivativeCoupling PartnerCatalyst/ConditionsProduct Type
Suzuki-Miyaura Coupling 3,5-Diethoxy-4-(trifluoromethanesulfonyloxy)benzaldehydeArylboronic acidPd catalyst (e.g., Pd(PPh3)4), base4-Aryl-3,5-diethoxybenzaldehyde
Heck Reaction 2-Bromo-3,5-diethoxy-4-hydroxybenzaldehydeAlkene (e.g., ethyl acrylate)Pd catalyst (e.g., Pd(OAc)2), base2-Alkenyl-3,5-diethoxy-4-hydroxybenzaldehyde derivative
Sonogashira Coupling 2-Iodo-3,5-diethoxy-4-hydroxybenzaldehydeTerminal alkyne (e.g., phenylacetylene)Pd catalyst, Cu(I) cocatalyst, base2-Alkynyl-3,5-diethoxy-4-hydroxybenzaldehyde derivative

Potential Applications of 3,5 Diethoxy 4 Hydroxybenzaldehyde in Advanced Materials and Chemical Synthesis

Role as a Building Block in Complex Organic Synthesis

The utility of a compound as a building block is determined by its reactivity and the functional groups it possesses, allowing for its incorporation into larger, more complex molecules. For 3,5-Diethoxy-4-hydroxybenzaldehyde, however, specific, well-documented examples of such applications are sparse.

Precursors for Specialized Pharmaceutical Intermediates

There is currently no significant scientific literature detailing the use of this compound as a direct precursor for the synthesis of specialized pharmaceutical intermediates. While its structural analog, 3,5-dimethoxy-4-hydroxybenzaldehyde (syringaldehyde), is a known intermediate in the production of pharmaceuticals like trimethoprim, similar pathways involving the diethoxy variant are not described in available research. google.com Patents mentioning the compound primarily focus on its inclusion in cosmetic formulations for treating keratin-based materials, such as hair, rather than its role as a synthetic intermediate in drug development. google.comgoogle.comgoogle.comgoogle.com

Synthesis of Functional Polymers and Oligomers

The potential for this compound to be used in the synthesis of functional polymers or oligomers is suggested by its reactive aldehyde and hydroxyl groups. These could, in principle, participate in polymerization reactions. However, specific research detailing the synthesis of polymers derived from this monomer, their properties, or their applications is not readily found in the scientific literature. A single citation links the compound's CAS number to a study on conductive hydrogels, but the specific role and contribution of this compound within that research are not detailed in accessible documents. chem960.com

Development of Novel Organic Reagents

The development of novel organic reagents from a starting material like this compound would involve chemically modifying its structure to create a new tool for organic synthesis. At present, there are no available research studies that demonstrate the conversion of this specific compound into new, named organic reagents for broader synthetic use.

Application in Analytical Chemistry as a Reagent Precursor

In analytical chemistry, precursor molecules can be used to design reagents for detecting or quantifying other substances, often through color-changing reactions or by making the target analyte detectable by certain instruments.

Chromogenic Reagent Design for Metal Ion Detection

The design of chromogenic reagents for metal ion detection typically involves molecules with specific chelating groups that exhibit a color change upon binding to a metal. There is no evidence in the current body of scientific literature to suggest that this compound has been used as a precursor to design such reagents for the detection of metal ions.

Computational and Theoretical Studies on 3,5 Diethoxy 4 Hydroxybenzaldehyde

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the intricacies of molecular systems. The B3LYP functional, a hybrid functional that incorporates a mixture of Hartree-Fock exchange with DFT exchange-correlation, combined with a basis set such as 6-311++G(d,p), is frequently utilized for such studies to provide a balance between computational cost and accuracy.

Electronic Structure and Molecular Orbital Analysis

The electronic properties of a molecule are fundamental to its chemical reactivity. The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provides critical information about the molecule's ability to donate or accept electrons. The HOMO represents the region from which an electron is most likely to be removed, while the LUMO is the region most likely to accept an electron.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability. A smaller gap suggests that the molecule is more easily polarizable and, therefore, more chemically reactive. For 3,5-Diethoxy-4-hydroxybenzaldehyde, the HOMO is expected to be localized primarily on the phenolic hydroxyl group and the aromatic ring, reflecting the electron-donating nature of these moieties. The LUMO, in contrast, would likely be distributed over the aldehyde group, which acts as an electron-withdrawing group.

A molecular electrostatic potential (MEP) map further elucidates the electronic distribution. In such a map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, such as the oxygen atoms of the hydroxyl and ethoxy groups. Regions of positive potential (blue) highlight electron-deficient areas prone to nucleophilic attack, like the hydrogen atom of the hydroxyl group and the carbonyl carbon of the aldehyde.

Table 1: Calculated Electronic Properties of this compound This table presents hypothetical data based on typical results from DFT calculations on similar phenolic compounds.

ParameterValue
HOMO Energy-5.8 eV
LUMO Energy-1.9 eV
HOMO-LUMO Gap3.9 eV
Ionization Potential6.5 eV
Electron Affinity1.2 eV
Dipole Moment3.5 D

Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)

Computational methods can accurately predict various spectroscopic properties, which are invaluable for the characterization of a compound.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated by computing the vibrational frequencies of the molecule. These frequencies correspond to the various vibrational modes, such as stretching, bending, and wagging of the chemical bonds. For this compound, characteristic vibrational frequencies would include the O-H stretching of the phenolic group, C-H stretching of the aldehyde and ethoxy groups, C=O stretching of the carbonyl group, and various C-C stretching and bending modes of the aromatic ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict the ¹H and ¹³C NMR chemical shifts. These calculations provide detailed information about the chemical environment of each nucleus in the molecule.

UV-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) calculations are employed to predict the electronic absorption spectra. These calculations can identify the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, which are typically π → π* and n → π* transitions for aromatic aldehydes.

Table 2: Predicted Spectroscopic Data for this compound This table contains hypothetical data based on computational predictions for analogous molecules.

SpectroscopyParameterPredicted Value
IRO-H Stretch~3400 cm⁻¹
C-H (aldehyde) Stretch~2850 cm⁻¹
C=O Stretch~1680 cm⁻¹
C-O (ethoxy) Stretch~1250 cm⁻¹
¹H NMR-CHO~9.8 ppm
Ar-H~7.0 ppm
-OCH₂CH₃~4.1 (q), 1.4 (t) ppm
¹³C NMRC=O~191 ppm
Ar-C (substituted)~150-140 ppm
-OCH₂CH₃~65, 15 ppm
UV-Visλmax~280 nm, ~315 nm

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a molecule like this compound, which has flexible ethoxy groups, MD simulations are particularly useful for exploring its conformational landscape.

Reaction Mechanism Prediction and Energy Landscape Mapping

Computational chemistry is instrumental in elucidating potential reaction mechanisms and mapping the corresponding energy landscapes. For a phenolic compound like this compound, a key area of interest is its antioxidant activity, which involves the scavenging of free radicals.

The primary mechanisms for radical scavenging by phenolic antioxidants are:

Hydrogen Atom Transfer (HAT): The phenolic hydroxyl group donates its hydrogen atom to a free radical. The feasibility of this pathway is often assessed by calculating the bond dissociation enthalpy (BDE) of the O-H bond. A lower BDE indicates a more favorable reaction.

Single Electron Transfer followed by Proton Transfer (SET-PT): The phenol (B47542) first transfers an electron to the radical, forming a radical cation, which then deprotonates. This mechanism is influenced by the ionization potential (IP) of the antioxidant.

Sequential Proton Loss Electron Transfer (SPLET): The phenol is first deprotonated to form a phenoxide anion, which then donates an electron to the radical. This pathway is more prevalent in polar solvents and depends on the proton affinity (PA).

By calculating the activation energies and reaction enthalpies for these different pathways, a potential energy surface can be constructed. This mapping helps to identify the most likely reaction mechanism under specific conditions. For this compound, the presence of electron-donating ethoxy groups is expected to lower the O-H BDE, enhancing its antioxidant potential via the HAT mechanism.

Table 3: Predicted Thermodynamic Parameters for Antioxidant Activity of this compound This table presents hypothetical data illustrating the energetic parameters for different antioxidant mechanisms.

MechanismThermodynamic ParameterPredicted Value (kcal/mol)
Hydrogen Atom Transfer (HAT)Bond Dissociation Enthalpy (BDE)85
Activation Energy (Ea)10
Single Electron Transfer - Proton Transfer (SET-PT)Ionization Potential (IP)150
Proton Dissociation Enthalpy (PDE) of Radical Cation180
Sequential Proton Loss Electron Transfer (SPLET)Proton Affinity (PA)330
Electron Transfer Enthalpy (ETE) of Anion80

Q & A

Q. What are the common synthetic routes for 3,5-Diethoxy-4-hydroxybenzaldehyde?

A standard method involves the alkoxy substitution of hydroxyl groups on a benzaldehyde precursor. For example, reacting 3,5-dihydroxy-4-hydroxybenzaldehyde with ethyl bromide in the presence of a base (e.g., K₂CO₃) under reflux conditions in a polar aprotic solvent like DMF. Alternatively, acid-catalyzed condensation of ethoxy-substituted phenols with glyoxylic acid derivatives can yield the target compound. Purification typically employs column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. What spectroscopic techniques are recommended for characterizing this compound?

  • NMR (¹H and ¹³C): To confirm substitution patterns and ethoxy group integration.
  • FT-IR: Identification of aldehyde (C=O stretch ~1700 cm⁻¹) and hydroxyl groups (broad ~3200 cm⁻¹).
  • Mass Spectrometry (EI or ESI): For molecular ion ([M+H]⁺) and fragmentation patterns.
  • GC-MS: Useful for purity assessment and retention time comparison with known standards. Reference databases like NIST can aid spectral interpretation .

Q. What are the primary research applications of this compound?

  • Pharmacology: As a precursor for bioactive molecules (e.g., antioxidants, enzyme inhibitors) due to its phenolic and aldehyde functionalities.
  • Organic Synthesis: Building block for Schiff bases, heterocycles, or coordination complexes.
  • Material Science: Functionalization of polymers or nanoparticles via aldehyde-mediated crosslinking .

Q. What safety precautions are necessary when handling this compound?

  • PPE: Wear nitrile gloves, lab coat, and safety goggles.
  • Ventilation: Use fume hoods to avoid inhalation of dust/aerosols.
  • Storage: Inert atmosphere (N₂/Ar) at 2–8°C to prevent oxidation.
  • Spill Management: Absorb with inert material (vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during synthesis?

  • Temperature Control: Lower reaction temperatures (40–60°C) reduce aldol condensation side reactions.
  • Catalyst Screening: Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance ethoxy group substitution efficiency.
  • In Situ Monitoring: Employ TLC or HPLC to track reaction progress and terminate at optimal conversion. Statistical tools like Design of Experiments (DoE) can identify critical parameters (e.g., solvent ratio, catalyst loading) .

Q. How to resolve conflicting crystallographic data for derivatives of this compound?

  • High-Resolution Data: Use synchrotron X-ray sources for improved diffraction quality.
  • Software Refinement: SHELXL (via Olex2 or CRYSTALS) allows flexible restraint application for disordered ethoxy groups.
  • Complementary Techniques: Pair XRD with solid-state NMR to validate hydrogen bonding or conformational flexibility .

Q. What strategies study the compound’s stability under varying pH conditions?

  • Kinetic Analysis: Monitor degradation via UV-Vis (λmax ~280 nm) at pH 2–12.
  • HPLC-MS: Identify degradation products (e.g., quinone derivatives from oxidation).
  • Buffered Solutions: Use phosphate (pH 7.4) and citrate (pH 3.0) buffers to simulate biological and acidic environments .

Q. How can computational chemistry predict reactivity in novel reactions?

  • DFT Calculations: Model transition states for nucleophilic attacks (e.g., amine additions to the aldehyde group).
  • Molecular Dynamics: Simulate solvent effects on reaction pathways (e.g., ethanol vs. DMSO).
  • Database Mining: Tools like Reaxys or PubChem predict regioselectivity in electrophilic substitutions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.